((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester)

Description

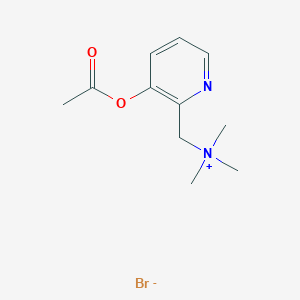

((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) (CAS: 66967-89-3) is a quaternary ammonium compound with the molecular formula C₁₁H₁₇N₂O₂Br and a molecular weight of 289.21 g/mol . Structurally, it features a trimethylammonium group linked to a 3-hydroxy-2-pyridylmethyl moiety, with an acetate ester functional group and bromide as the counterion. The compound, also known as Ro 2-2550, exhibits acute toxicity in rodents, with an intravenous LD₅₀ of 113 mg/kg in mice .

Properties

CAS No. |

66967-89-3 |

|---|---|

Molecular Formula |

C11H17BrN2O2 |

Molecular Weight |

289.17 g/mol |

IUPAC Name |

(3-acetyloxypyridin-2-yl)methyl-trimethylazanium;bromide |

InChI |

InChI=1S/C11H17N2O2.BrH/c1-9(14)15-11-6-5-7-12-10(11)8-13(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

GEZQJSJCZVPGGG-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)OC1=C(N=CC=C1)C[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) typically involves multiple steps. One common method starts with the functionalization of the pyridine ring. The hydroxy group is introduced via a hydroxylation reaction, followed by the formation of the trimethylammonium group through a quaternization reaction with trimethylamine. The final step involves esterification with acetic acid to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or convert the ester to an alcohol.

Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium iodide (NaI) in acetone.

Major Products

Oxidation: Products include pyridine ketones or aldehydes.

Reduction: Products include pyridine alcohols.

Substitution: Products include pyridine derivatives with different halides.

Scientific Research Applications

((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethylammonium group can interact with negatively charged sites on proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) and Related Compounds

Structural and Functional Analysis

Backbone and Functional Groups

- Methacholine Bromide : A shorter hydroxypropyl chain with an acetate ester mimics acetylcholine, enabling muscarinic receptor activation .

- (2-Bromoethyl)trimethylammonium bromide : Lacks aromaticity or ester groups; the bromoethyl chain facilitates nucleophilic substitution reactions .

- Cetrimonium Bromide : A long alkyl chain (C16) confers strong surfactant properties, ideal for emulsification .

Counterion Effects

Toxicity and Metabolism

- Metabolic Pathways: Trimethylammonium compounds are metabolized to tertiary amines (e.g., dimethylamine) via hepatic microsomes, which may form carcinogenic nitrosamines under nitrite-rich conditions .

Biological Activity

((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) is a quaternary ammonium compound that exhibits significant biological activities, making it a subject of interest in various fields, including pharmacology and agriculture. This article explores its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

It features a pyridine ring and a hydroxymethyl group, which contribute to its ionic nature and biological activity. The trimethylammonium moiety enhances its solubility in polar solvents, allowing for diverse interactions within biological systems.

Biological Activities

Research indicates that ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate possesses several notable biological activities:

1. Antimicrobial Properties

- Similar compounds have demonstrated effectiveness against various bacterial strains. The quaternary ammonium structure is known for its antimicrobial properties, making it suitable for use in disinfectants and antiseptics.

2. Anticancer Activity

- Some studies suggest that this compound may exhibit anticancer properties, potentially inhibiting the proliferation of certain cancer cell lines. Its structural similarities to other known anticancer agents highlight its potential in cancer therapy.

3. Neurological Effects

- Preliminary research indicates that compounds with similar structures may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The mechanisms underlying the biological activity of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate can be attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : The cationic nature of quaternary ammonium compounds allows them to disrupt microbial membranes, leading to cell lysis.

- Binding Affinities : Interaction studies reveal that this compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate:

| Compound Name | Key Features |

|---|---|

| 1-(3-Hydroxy-2-pyridyl)-N,N,N-trimethylmethanamine | Contains a pyridine ring; used in biological studies |

| Quaternary Ammonium Compounds | Known for antimicrobial properties; widely used in disinfectants |

| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester | Inhibits colon cancer cell proliferation |

This table illustrates how the specific combination of functional groups in ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate distinguishes it from other compounds, enhancing its biological efficacy and specificity.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of various quaternary ammonium compounds, ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate was shown to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional disinfectants, indicating its potential as an effective antimicrobial agent.

- Anticancer Studies : In vitro experiments demonstrated that this compound could reduce the viability of certain cancer cell lines by inducing apoptosis. Further studies are needed to elucidate the precise pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.